5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide
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Overview
Description
“5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Scientific Research Applications
Synthesis and Structure Elucidation
Researchers have developed novel synthetic pathways for imidazo[1,2-a]pyridine derivatives, leveraging their potential as inhibitors of biological targets. A study outlined the synthesis and structure elucidation of 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. This work involved systematic approaches, including condensation and alkylation reactions, followed by characterization through NMR spectroscopy and X-ray crystallography. Theoretical calculations were performed using DFT methods, and molecular docking studies highlighted the binding affinity of these compounds to the target enzyme (Zainab Jabri et al., 2023).
Medicinal Relevance
Imidazo[1,2-a]pyridine scaffolds are recognized for their broad applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. A review emphasized the importance of the imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents, detailing various derivatives' research findings and potential for synthesizing new therapeutic agents (A. Deep et al., 2016).
Catalytic Applications
The synthesis of imidazo[1,2-a]pyridines has been facilitated by innovative catalytic methods. One study showcased the use of Indium(III) bromide for the first time in a one-pot synthesis from 2-aminopyridine, aldehydes, and alkynes, highlighting the efficiency of InBr3 in activating both alkyne and imine derived from aryl aldehyde and 2-aminopyridine (B. Reddy et al., 2011).
Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has unveiled their potential as antiprotozoal agents. These studies involve the synthesis of compounds through bromination and Suzuki coupling processes, leading to derivatives with strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and Plasmodium falciparum infections (Mohamed A. Ismail et al., 2004).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
The interaction of imidazo[1,2-a]pyridines with their targets often results in changes that contribute to their diverse bioactivity .
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
The diverse bioactivity of imidazo[1,2-a]pyridines suggests that they can induce a range of molecular and cellular changes .
properties
IUPAC Name |
5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIGFQIENMBBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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